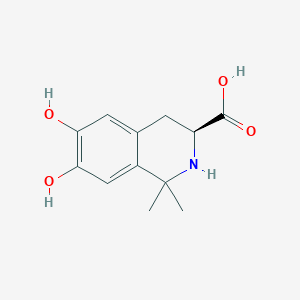

(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

Discovery and Initial Characterization

The discovery of (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid emerged from systematic investigations of Mucuna pruriens, a plant that has long been recognized for its rich alkaloid content. The compound was first reported in Mucuna pruriens through comprehensive phytochemical analysis, representing a significant milestone in the characterization of tetrahydroisoquinoline diversity within this plant species. The initial characterization established fundamental molecular parameters, including its molecular formula of C12H15NO4 and molecular weight of 237.25 grams per mole.

The structural elucidation of this compound required sophisticated analytical techniques to distinguish it from closely related tetrahydroisoquinoline derivatives. The compound's identification was facilitated by advances in spectroscopic methods and mass spectrometry, which allowed researchers to definitively establish its stereochemistry and substitution pattern. The discovery process revealed the presence of two hydroxyl groups at positions 6 and 7 of the tetrahydroisoquinoline core, along with two methyl groups at position 1 and a carboxylic acid group at position 3, creating a unique substitution pattern within this alkaloid family.

Research investigations into Mucuna pruriens seeds revealed the presence of multiple tetrahydroisoquinoline alkaloids, with four distinct compounds being isolated for the first time from this plant species. This systematic isolation work demonstrated that two of these compounds represented novel structures, highlighting the ongoing potential for discovering new tetrahydroisoquinoline derivatives within well-studied plant species. The characterization process involved extensive use of spectroscopic methods to elucidate the structures of these newly identified compounds, contributing significantly to the expanding library of known tetrahydroisoquinoline alkaloids.

The initial characterization work established key physical and chemical properties that distinguish this compound from other tetrahydroisoquinoline alkaloids. The presence of the dimethyl substitution at position 1, combined with the specific hydroxylation pattern and carboxylic acid functionality, creates a unique molecular signature that has been instrumental in understanding structure-activity relationships within this chemical class. These early characterization efforts laid the foundation for subsequent research into the biosynthesis, biological activity, and potential applications of this distinctive alkaloid.

Classification within Tetrahydroisoquinoline Alkaloids

The classification of (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid within the broader tetrahydroisoquinoline alkaloid family reflects its unique structural features and biosynthetic origins. This compound belongs to the organoheterocyclic compounds category, specifically within the tetrahydroisoquinolines subclass. The tetrahydroisoquinoline alkaloids constitute one of the largest families of alkaloids, exhibiting remarkable structural diversity and wide-ranging biological activities across numerous plant species.

The structural classification of this compound is based on several key features that define its position within the tetrahydroisoquinoline framework. The core tetrahydroisoquinoline skeleton provides the fundamental structural backbone, while the specific substitution pattern creates its unique identity within this family. The presence of hydroxyl groups at positions 6 and 7 places it within the dihydroxy-substituted subgroup of tetrahydroisoquinolines, while the dimethyl substitution at position 1 and the carboxylic acid group at position 3 further refine its classification.

Comparative analysis with other tetrahydroisoquinoline alkaloids reveals both similarities and distinctions that help define this compound's taxonomic position. Related compounds include various salsolinol derivatives and other tetrahydroisoquinoline alkaloids found in Mucuna pruriens and related plant species. The structural relationship to salsolinol, a well-studied tetrahydroisoquinoline derivative, provides important context for understanding the biosynthetic pathways that may lead to the formation of this particular compound.

The classification system for tetrahydroisoquinoline alkaloids has evolved to accommodate the increasing diversity of structures discovered within this family. The compound's classification reflects advances in understanding the biosynthetic relationships between different tetrahydroisoquinoline alkaloids and the recognition of distinct structural subfamilies based on specific substitution patterns. This systematic approach to classification has proven essential for organizing the growing body of knowledge about tetrahydroisoquinoline alkaloids and predicting potential biological activities based on structural similarities.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Chemical Class | Organoheterocyclic compounds | Tetrahydroisoquinolines |

| Molecular Formula | C12H15NO4 | Dimethyl-dihydroxy-carboxylic acid derivative |

| Stereochemistry | S-configuration | Position 3 stereocenter |

| Substitution Pattern | 1,1-dimethyl-6,7-dihydroxy-3-carboxylic acid | Unique within known tetrahydroisoquinolines |

| Plant Source | Mucuna pruriens | Primary natural source |

Historical Significance in Phytochemistry

The historical significance of (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in phytochemistry extends beyond its individual discovery to represent broader trends in natural product research and alkaloid chemistry. The identification of this compound within Mucuna pruriens contributed to the recognition of this plant species as a particularly rich source of tetrahydroisoquinoline alkaloids, building upon centuries of traditional use in various medicinal systems. The systematic investigation of Mucuna pruriens alkaloids has revealed the complexity and diversity of secondary metabolites that can be produced by a single plant species.

The compound's discovery occurred during a period of intensive investigation into tetrahydroisoquinoline alkaloids, reflecting the growing recognition of their importance in plant biology and potential therapeutic applications. The work on Mucuna pruriens alkaloids demonstrated the value of comprehensive phytochemical analysis in revealing the full chemical diversity present within traditional medicinal plants. This approach has become increasingly important as researchers seek to understand the molecular basis for traditional medicinal uses and identify novel bioactive compounds.

The historical context of tetrahydroisoquinoline research reveals a progression from the initial discovery of simple structures to the identification of increasingly complex derivatives. The discovery of (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid represents part of this evolutionary process, demonstrating how advances in analytical techniques have enabled the identification of previously unknown structural variants. The compound's identification required sophisticated separation and characterization methods that were not available during earlier periods of natural product research.

The significance of this compound in phytochemistry is also reflected in its contribution to understanding biosynthetic pathways within the tetrahydroisoquinoline family. The unique substitution pattern observed in this compound provides insights into the enzymatic processes that can modify the basic tetrahydroisoquinoline skeleton to create structural diversity. This understanding has implications for both fundamental research into plant secondary metabolism and applied research aimed at producing novel compounds through biotechnological approaches.

The phytochemical investigation of Mucuna pruriens has revealed multiple classes of bioactive compounds beyond tetrahydroisoquinoline alkaloids, including amino acids, flavonoids, steroids, and other secondary metabolites. The discovery of (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid within this chemical matrix demonstrates the importance of systematic extraction and fractionation procedures in natural product discovery. The comprehensive analysis of different solvent extracts revealed varying concentrations of different compound classes, with alkaloids being particularly prominent in certain fractions.

Evolution of Research Interest

The evolution of research interest in (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid reflects broader trends in natural product research, including the development of new analytical techniques, growing interest in plant-derived compounds, and advances in understanding structure-activity relationships. The initial discovery phase focused primarily on isolation, purification, and structural characterization, establishing the fundamental chemical identity of the compound within the tetrahydroisoquinoline family.

Early research efforts concentrated on developing reliable methods for extraction and analysis of tetrahydroisoquinoline alkaloids from plant sources. The development of high-performance liquid chromatography coupled with mass spectrometry techniques revolutionized the ability to detect and quantify these compounds in complex plant extracts. These analytical advances enabled researchers to conduct more comprehensive surveys of tetrahydroisoquinoline diversity across different plant species and tissue types, leading to the discovery of previously unknown structural variants.

The research focus has expanded to include investigation of biosynthetic pathways responsible for producing tetrahydroisoquinoline alkaloids in plants. Recent advances in understanding the biosynthesis of plant tetrahydroisoquinoline alkaloids have revealed the complex enzymatic processes involved in their formation. The development of biocatalytic approaches for synthesizing tetrahydroisoquinoline alkaloids has opened new avenues for producing these compounds through biotechnological methods, potentially providing access to larger quantities for research purposes.

Contemporary research interest has increasingly focused on understanding the ecological and evolutionary significance of tetrahydroisoquinoline alkaloids in plant biology. The presence of these compounds in plants like Mucuna pruriens suggests important roles in plant defense, adaptation, or other ecological functions. The unique structural features of (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid may reflect specific evolutionary pressures or functional requirements that led to the development of this particular molecular structure.

The evolution of research methodologies has enabled increasingly sophisticated approaches to studying tetrahydroisoquinoline alkaloids. Modern analytical techniques allow for detailed characterization of molecular properties, including stereochemistry, conformational analysis, and intermolecular interactions. These advances have provided deeper insights into the relationship between molecular structure and biological activity, contributing to a more comprehensive understanding of how structural modifications influence the properties of tetrahydroisoquinoline alkaloids.

| Research Phase | Time Period | Primary Focus | Key Developments |

|---|---|---|---|

| Discovery Phase | Early studies | Isolation and structural characterization | Initial identification in Mucuna pruriens |

| Analytical Development | Mid-period | Method development and optimization | Advanced spectroscopic and chromatographic techniques |

| Biosynthetic Investigation | Recent studies | Pathway elucidation and enzymatic processes | Understanding of biocatalytic synthesis routes |

| Contemporary Research | Current | Comprehensive molecular characterization | Integration of multiple analytical approaches |

Properties

IUPAC Name |

(3S)-6,7-dihydroxy-1,1-dimethyl-3,4-dihydro-2H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-12(2)7-5-10(15)9(14)4-6(7)3-8(13-12)11(16)17/h4-5,8,13-15H,3H2,1-2H3,(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFRYJJHJNRQBMO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2CC(N1)C(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC(=C(C=C2C[C@H](N1)C(=O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The preparation typically starts from the corresponding tetrahydroisoquinoline core, followed by functionalization to introduce the 6,7-dihydroxy groups and the 1,1-dimethyl substitution, culminating in the carboxylic acid at the 3-position. A representative synthetic route is described in patent CN106608902A, which outlines the preparation of the compound as a key intermediate for further peptide conjugation.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Carboxylic acid synthesis | Controlled hydroxylation, alkylation (details not specified) | Stereoselective synthesis of (S)-isomer |

| Peptide coupling | DCC, HOBt, NMM, dry DMF, 0 °C to RT, 10 h | pH maintained at 9, monitored by TLC |

| Boc deprotection | 4 M HCl in ethyl acetate, ice bath | Removal of Boc group |

| Cbz deprotection | Pd/C (10%), ethanol, H2 atmosphere, RT | Catalytic hydrogenolysis |

| Purification | Column chromatography, aqueous washes, drying agents | Final isolation of pure compound |

Characterization Data (from patent CN106608902A)

- Yield of peptide coupling step: ~59%

- ESI-MS: m/z 556 [M+H]+ for N-(3S-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-formyl)-Lys(Boc)-OBzl

- 1H NMR (300 MHz, DMSO-d6): Multiple signals consistent with aromatic and aliphatic protons, confirming structure.

Alternative Synthetic Approaches

Chemoenzymatic Pictet-Spengler Reaction

A related approach for synthesizing tetrahydroisoquinoline derivatives involves the Pictet-Spengler reaction catalyzed by tyrosinase enzymes, as described in Royal Society of Chemistry supplementary data. This method uses:

- N-terminal tyrosine peptides and aldehydes in a mixture of acetonitrile and potassium phosphate buffer (pH 6.0).

- Sodium ascorbate as a reducing agent.

- CnTYR enzyme (10% v/v) at 37 °C for 18 hours.

This enzymatic method allows stereoselective formation of tetrahydroisoquinoline cores with hydroxyl groups, which can be further functionalized to introduce carboxylic acid groups. The products are purified by preparative HPLC.

While this method is more commonly applied to peptide conjugates, it demonstrates a biocatalytic route to related tetrahydroisoquinoline carboxylic acids with high stereoselectivity.

Summary and Research Findings

- The classical synthetic route for (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves stereoselective synthesis of the tetrahydroisoquinoline core, followed by peptide coupling and deprotection steps.

- Peptide coupling uses standard carbodiimide chemistry with DCC and HOBt in DMF, maintaining pH with NMM.

- Protecting groups such as Boc and Cbz are removed under acidic and catalytic hydrogenation conditions, respectively.

- Purification involves chromatographic techniques and aqueous workups to yield high-purity compounds.

- Chemoenzymatic methods using tyrosinase enzymes offer alternative stereoselective routes to related compounds, potentially useful for analog synthesis.

Data Table: Key Preparation Steps and Conditions

| Preparation Step | Reagents/Conditions | Yield (%) | Product Form | Characterization Data |

|---|---|---|---|---|

| Synthesis of 3S-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | Controlled hydroxylation and alkylation (details not specified) | Not specified | Intermediate acid | - |

| Peptide coupling with Boc-Lys(OBzl) | DCC, HOBt, NMM, dry DMF, 0 °C to RT, 10 h | 59 | N-(3S-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-formyl)-Lys(Boc)-OBzl | ESI-MS m/z 556 [M+H]+; 1H NMR consistent |

| Boc deprotection | 4 M HCl in ethyl acetate, ice bath | 82 | N-(3S-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-formyl)-Lys-OBzl | ESI-MS m/z 456 [M+H]+ |

| Cbz deprotection | Pd/C (10%), ethanol, H2 atmosphere, RT | Not specified | Deprotected amine | - |

| Chemoenzymatic Pictet-Spengler reaction | CnTYR enzyme, sodium ascorbate, acetonitrile/phosphate buffer, 37 °C, 18 h | 24-29 (related compounds) | Tetrahydroisoquinoline derivatives | HRMS, NMR data confirm structure |

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to modify the tetrahydroisoquinoline core or the carboxylic acid group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield quinones, while reduction of the carboxylic acid group can produce alcohols or aldehydes.

Scientific Research Applications

(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is used in studies of enzyme interactions and metabolic pathways due to its structural similarity to natural products.

Medicine: Research into its potential therapeutic effects, such as neuroprotective and anti-inflammatory properties, is ongoing.

Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and carboxylic acid functional group enable the compound to form hydrogen bonds and ionic interactions with these targets, modulating their activity. Pathways involved may include inhibition of oxidative stress, modulation of neurotransmitter systems, and regulation of inflammatory responses.

Comparison with Similar Compounds

Compound A: 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Derivatives (Esters/Amides)

Compound B: 6,7-Dihydroxy-1-methyl-1,3-dicarboxylic Acid

- Structure : Features a methyl group at C1 and an additional carboxylic acid group at C3.

- Source : Isolated from Mucuna pruriens and synthesized from L-DOPA.

- Activity : Functions as a peripheral catechol-O-methyltransferase inhibitor (COMTI) , making it a candidate for Parkinson’s disease adjunct therapy .

- Key Difference : The dicarboxylic acid moiety enhances polarity, limiting membrane permeability but improving solubility for oral administration.

Compound C: 1,2,3,4-Tetrahydroisoquinoline-1-carboxylic Acid

Methoxy Derivatives: 6,7-Dimethoxy Substituted Analogs

- Example: (S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 103733-66-0).

- Structure : Methoxy groups replace hydroxyls at C6 and C5.

- Activity : Reduced metal-chelating capacity compared to dihydroxy analogs but improved metabolic stability due to decreased oxidation susceptibility .

- Applications: Intermediate in synthesizing organocatalysts and peptide derivatives .

Odatroltide: Hybrid Therapeutic Agent

- Structure : Combines the target compound with a tripeptide (Pro–Ala–Lys) via covalent linkage.

- Activity : Dual-action thrombolytic agent that restores cerebral blood flow and inhibits leukocyte migration via P-selectin downregulation .

- Advantage : The dimethyl groups in the THIQ moiety enhance hydrophobic interactions with thrombus components, improving targeting efficiency.

Comparative Data Table

| Compound | Substituents | Molecular Weight (g/mol) | Key Activity | Applications |

|---|---|---|---|---|

| Target Compound | 1,1-dimethyl; 6,7-dihydroxy | 237.255 | Thrombolysis, P-selectin inhibition | Stroke therapy (Odatroltide) |

| Compound A | 6,7-dihydroxy | ~223.2 | Influenza PA endonuclease inhibition | Antiviral therapeutics |

| Compound B | 1-methyl; 1,3-dicarboxylic acid | 267.22 | COMT inhibition | Parkinson’s disease |

| Compound C | C1-carboxylic acid | 177.20 | NDM-1 inhibition | Antibiotic resistance reversal |

| 6,7-Dimethoxy Analog | 6,7-dimethoxy | 237.25 | Organocatalysis, peptide synthesis | Drug intermediates |

Biological Activity

(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (commonly referred to as dihydroxy tetrahydroisoquinoline) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on current research findings.

- Molecular Formula : C12H15NO4

- Molecular Weight : 235.25 g/mol

- InChIKey : IBDAFHGSTAPEBA-UHFFFAOYSA-N

Synthesis

The synthesis of (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been described in various studies. One notable method involves the use of chiral auxiliaries and specific reactions such as the Pomeranz–Fritsch cyclization. This method allows for the efficient production of the compound with high stereoselectivity .

1. Neuroprotective Effects

Research indicates that (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits neuroprotective properties. It has been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines. This inhibition is particularly relevant in the context of Parkinson's disease treatment, as it may enhance dopaminergic signaling by increasing the availability of dopamine .

2. Antioxidant Activity

The compound has demonstrated significant antioxidant effects in vitro. It can scavenge free radicals and reduce oxidative stress markers in cellular models. This property suggests potential applications in conditions characterized by oxidative damage .

3. Antimicrobial Properties

(S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has also been evaluated for its antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains by interfering with their metabolic pathways .

Table 1: Summary of Biological Activities

Case Study: Neuroprotection in Parkinson's Disease Models

In a study involving animal models of Parkinson's disease, administration of (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid resulted in improved motor function and reduced neurodegeneration markers compared to controls. The mechanism was linked to enhanced dopaminergic transmission and reduced oxidative stress within dopaminergic neurons .

Case Study: Antioxidant Effects

A cellular study evaluated the antioxidant capacity of the compound using neuronal cell lines exposed to oxidative stressors. Results indicated that treatment with (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid significantly decreased levels of reactive oxygen species (ROS) and improved cell viability .

Q & A

Q. What synthetic methodologies are commonly employed to prepare (S)-6,7-dihydroxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how is stereochemical purity validated?

The synthesis typically involves enantioselective strategies, such as asymmetric hydrogenation or chiral auxiliary-based cyclization. For example, similar tetrahydroisoquinoline derivatives are synthesized via Pictet-Spengler reactions followed by selective hydroxylation and dimethylation . Stereochemical purity is confirmed using chiral HPLC or NMR analysis with Mosher’s acid derivatives to resolve enantiomers. X-ray crystallography may also resolve ambiguities in complex cases, though merging data for refinement can introduce challenges .

Q. What spectroscopic and computational methods are used to resolve structural ambiguities in this compound?

High-resolution NMR (¹H, ¹³C, and 2D COSY) is critical for assigning proton and carbon environments, particularly for distinguishing diastereotopic protons in the tetrahydroisoquinoline core . X-ray crystallography provides definitive structural confirmation, but data merging during refinement may require iterative modeling to resolve torsional angles and hydrogen bonding patterns . Computational tools like density functional theory (DFT) can predict NMR chemical shifts and validate stereochemical assignments .

Q. How does this compound function as a metal chelator in biochemical studies?

The catechol-like 6,7-dihydroxy groups and carboxylic acid moiety enable coordination with metal ions like Cu²⁺ or Ni²⁺. In copper complexation studies, potentiometry and UV-VIS spectroscopy reveal stepwise binding equilibria, with stability constants (logβ) indicating strong affinity for transition metals. This chelation property is leveraged to study metalloprotein interactions or oxidative stress pathways .

Advanced Research Questions

Q. What experimental models demonstrate the compound’s thrombolytic efficacy in ischemic stroke, and how is its multifunctional mechanism validated?

In rodent models of acute ischemic stroke, the compound is incorporated into multifunctional molecules like Odatroltide. Efficacy is assessed via cerebral blood flow restoration (laser Doppler imaging), thrombus dissolution (arteriovenous bypass models), and free radical scavenging (electron paramagnetic resonance). Dual-target activity (e.g., P-selectin inhibition and thrombolysis) is confirmed through knockout mouse studies or competitive binding assays with labeled ligands .

Q. How are computational strategies applied to design derivatives with enhanced antiviral activity?

Structure-activity relationship (SAR) studies use molecular docking (e.g., AutoDock Vina) to screen derivatives against viral targets like influenza PA endonuclease. Mesoscale simulations predict binding modes, while free energy perturbation calculations optimize substituents (e.g., 3,4-dimethoxy groups) for improved affinity. In vitro plaque reduction assays and time-of-addition experiments validate inhibition of viral replication .

Q. What strategies address discrepancies in reported biological activities across studies involving tetrahydroisoquinoline derivatives?

Contradictions may arise from assay conditions (e.g., cell lines, pH) or structural modifications (e.g., dimethyl vs. trimethyl groups). Meta-analyses comparing logD values, pharmacokinetic profiles, or metabolite stability can clarify context-dependent effects. For example, hydroxyl group positioning significantly alters metal chelation capacity, impacting antioxidant vs. pro-oxidant outcomes .

Methodological Tables

Q. Table 1: Key Analytical Parameters for Structural Validation

Q. Table 2: In Vitro Assays for Biological Activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.